A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-(1,3,4-Oxadiazol-2-yl)benzoic Acid
A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-(1,3,4-Oxadiazol-2-yl)benzoic Acid
Introduction: The confluence of a stable heterocyclic system with a versatile carboxylic acid moiety renders 4-(1,3,4-oxadiazol-2-yl)benzoic acid a molecule of significant interest to the scientific community. The 1,3,4-oxadiazole ring is a well-established pharmacophore and a bioisosteric equivalent for ester and amide groups, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] The 1,3,4-isomer is noted as the most thermally stable of the oxadiazoles. Coupled with the benzoic acid functional group, which provides a crucial anchor for molecular interactions and a convenient handle for synthetic elaboration, this compound serves as a valuable building block in drug discovery and materials science.[2]
This guide provides a detailed examination of the core physicochemical properties of 4-(1,3,4-oxadiazol-2-yl)benzoic acid. It is intended for researchers and drug development professionals, offering not only compiled data and theoretical characteristics but also field-proven experimental protocols to enable the validation and expansion of these findings. The causality behind experimental choices is emphasized to empower researchers in their own laboratory settings.
Molecular Structure and Identification
The foundational step in characterizing any compound is confirming its identity. The structure of 4-(1,3,4-oxadiazol-2-yl)benzoic acid consists of a central benzene ring substituted at the 1 and 4 positions by a carboxylic acid group and a 1,3,4-oxadiazole ring, respectively. This para-substitution pattern dictates the molecule's geometry and electronic properties.
| Identifier | Value | Source |
| IUPAC Name | 4-(1,3,4-Oxadiazol-2-yl)benzoic acid | - |
| CAS Number | 59663-66-0 | [3] |
| Molecular Formula | C₉H₆N₂O₃ | [3] |
| Molecular Weight | 190.16 g/mol | [3] |
| Canonical SMILES | O=C(O)C1=CC=C(C2=NN=CO2)C=C1 | [3] |
Core Physicochemical Properties
The physicochemical properties of a molecule are paramount as they govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for any potential therapeutic agent.
| Property | Expected Value / Characteristic | Rationale / Notes |
| Physical State | White to off-white crystalline solid | Aromatic, planar structures with hydrogen bonding capabilities typically form stable crystal lattices. |
| Melting Point | Not reported in cited literature | Expected to be high (>200 °C) due to molecular planarity, symmetry, and intermolecular hydrogen bonding via the carboxylic acid dimer formation. A sharp melting range (e.g., 0.5-1.0°C) would be indicative of high purity. |
| Solubility | Poorly soluble in water; Soluble in aqueous bases (e.g., NaOH, NaHCO₃); Soluble in polar aprotic solvents (e.g., DMSO, DMF). | The molecule's largely non-polar aromatic structure limits aqueous solubility. The acidic proton allows for deprotonation in basic solutions to form a highly polar and soluble carboxylate salt. |
| pKa | Not reported in cited literature | The primary acidic proton is on the carboxylic acid group. Its pKa is expected to be slightly lower (more acidic) than that of benzoic acid (~4.2) due to the electron-withdrawing nature of the 1,3,4-oxadiazole ring. A predicted pKa for a similar oxadiazole structure was 6.34.[4] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Based on the chemical structure of 4-(1,3,4-oxadiazol-2-yl)benzoic acid, the following spectral characteristics are anticipated.
| Technique | Expected Observations |
| ¹H NMR | ~13.0-13.5 ppm (s, 1H): Broad singlet for the carboxylic acid proton (-COOH). ~9.3 ppm (s, 1H): Singlet for the C-H proton on the oxadiazole ring. ~8.2-8.4 ppm (d, 2H): Doublet for the two aromatic protons ortho to the oxadiazole ring. ~8.1-8.3 ppm (d, 2H): Doublet for the two aromatic protons ortho to the carboxylic acid group. (Note: The two doublets will form a characteristic AA'BB' system). |
| ¹³C NMR | ~166-168 ppm: Carboxylic acid carbon (-C OOH). ~161-163 ppm: Oxadiazole carbon attached to the benzene ring. ~155-157 ppm: Oxadiazole carbon with the attached proton (-C H). ~125-135 ppm: Four distinct signals for the aromatic carbons of the benzene ring. |
| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid. ~1680-1710 (strong): C=O stretch of the carboxylic acid. ~1610, ~1500: C=C stretches of the aromatic ring. ~1560: C=N stretch of the oxadiazole ring. ~1070-1100: C-O-C stretch of the oxadiazole ring. |
| Mass Spec (EI) | m/z 190: Molecular ion (M⁺). m/z 173: Loss of -OH. m/z 145: Loss of -COOH. m/z 121: Benzoic acid cation fragment. |
Synthesis and Stability Overview
General Synthetic Strategy
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-documented process in organic chemistry. A common and efficient pathway for creating 4-(1,3,4-oxadiazol-2-yl)benzoic acid involves the cyclization of a suitable acylhydrazide. The process typically begins with the conversion of a benzoic acid derivative to a hydrazide, followed by reaction with a one-carbon source, such as an orthoester, which drives the dehydrative cyclization to form the stable oxadiazole ring.
Caption: A generalized workflow for the synthesis of the target compound.
Chemical Stability
The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability, a feature that makes it an attractive scaffold in medicinal chemistry. The compound is generally stable under standard storage conditions (cool, dry, dark). The primary reactive site is the carboxylic acid group, which will undergo typical reactions such as esterification with alcohols under acidic conditions or amide bond formation with amines using standard coupling reagents.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing clear endpoints and rationales for each step.
Protocol: Determination of Melting Point Range
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A slow, controlled heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Methodology:
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Sample Preparation: Place a small amount of finely powdered, dry compound onto a clean, dry watch glass.
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[5]
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Rapid Initial Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the anticipated melting point.
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Controlled Heating: Decrease the heating rate to 1-2 °C per minute.
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Observation and Recording:
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Record the temperature (T1) at which the first drop of liquid appears.
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Record the temperature (T2) at which the last crystal melts completely.
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-
Reporting: Report the result as a melting range (T1 - T2). For a pure compound, this range should be narrow.
Protocol: Qualitative Solubility Assessment
Causality: This systematic workflow leverages the "like dissolves like" principle and the acid-base properties of the molecule. Solubility in a basic solution like 5% NaOH confirms the presence of an acidic functional group sufficiently strong to be deprotonated by a strong base. Solubility in a weaker base like 5% NaHCO₃ specifically indicates a carboxylic acid, as phenols are generally not acidic enough to react.[6]
Caption: A decision tree for the systematic assessment of solubility.
Methodology:
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Water Test: Add approximately 10-20 mg of the compound to a test tube containing 1 mL of deionized water. Agitate for 30 seconds. Observe for dissolution.
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Aqueous Base Test: If insoluble in water, add the sample to a test tube containing 1 mL of 5% NaOH(aq). Agitate and observe. Formation of a clear solution indicates the formation of the sodium carboxylate salt.
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Bicarbonate Test: If soluble in NaOH, repeat the test in a separate tube with 1 mL of 5% NaHCO₃(aq). Effervescence (CO₂ evolution) and dissolution are strong indicators of a carboxylic acid.
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Organic Solvent Test: Add the sample to a test tube containing 1 mL of a polar aprotic solvent such as DMSO or DMF. Agitate and observe.
Protocol: Acquisition of NMR Spectra
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environment of ¹H and ¹³C nuclei. The choice of a deuterated solvent (e.g., DMSO-d₆) is critical because it is "invisible" in the ¹H NMR spectrum and its known ¹³C signal can be used for spectral calibration. DMSO-d₆ is particularly useful for carboxylic acids as it solubilizes the compound well and allows for the observation of the exchangeable carboxylic proton.
Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the compound.
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Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) directly in a clean, dry NMR tube.
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Homogenization: Cap the NMR tube and invert it several times to ensure a homogeneous solution. A brief period in an ultrasonic bath can aid dissolution if necessary.
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Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, but may be optimized as needed.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).
Relevance in Drug Discovery
The physicochemical profile of a compound is not merely academic; it is a critical determinant of its potential as a therapeutic agent. Properties like solubility and pKa directly influence a drug's bioavailability and formulation requirements. A compound that is poorly soluble in aqueous media will likely exhibit poor absorption from the gastrointestinal tract. The pKa determines the charge state of the molecule at physiological pH (≈7.4), which in turn affects its ability to cross cell membranes and interact with its biological target.
Caption: Relationship between core physicochemical properties and drug viability.
Understanding the characteristics detailed in this guide for 4-(1,3,4-oxadiazol-2-yl)benzoic acid allows researchers to make informed decisions. For instance, its poor aqueous solubility suggests that formulation strategies (e.g., salt formation, amorphous solid dispersions) would be necessary for oral delivery. Its defined acidic pKa can be used to predict its behavior in different biological compartments. Ultimately, this foundational knowledge is indispensable for the rational design of new medicines and advanced materials.
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